

4-(2,5-Difluorobenzoyl)piperidine hydrochloride

CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2,5-Difluorobenzoyl)piperidine hydrochloride

Cat. No.: B579949

[Get Quote](#)

An In-Depth Technical Guide to **4-(2,5-Difluorobenzoyl)piperidine Hydrochloride** for Researchers and Drug Development Professionals

Introduction

4-(2,5-Difluorobenzoyl)piperidine hydrochloride is a chemical intermediate of significant interest within the pharmaceutical and medicinal chemistry sectors.^[1] Its structural motif, the benzoylpiperidine scaffold, is recognized as a privileged structure in drug design. This is due to its metabolic stability and its utility as a bioisostere for other chemical groups, such as piperazine rings, which allows for the creation of novel bioactive molecules.^[1] The primary research application for this compound lies in the development of potential therapeutic agents for neurological disorders, including Alzheimer's disease and other neurodegenerative conditions.^[1]

This technical guide provides a comprehensive overview of **4-(2,5-Difluorobenzoyl)piperidine hydrochloride**, its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery. It also addresses a common point of confusion with its closely related isomer, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, which is more widely documented as a key intermediate in the synthesis of several commercial drugs.

Chemical Structure and Properties

The molecular structure of **4-(2,5-Difluorobenzoyl)piperidine hydrochloride** is characterized by a piperidine ring attached to a benzoyl group, which is substituted with two fluorine atoms at the 2 and 5 positions of the phenyl ring.

CAS Number: 1172297-96-9[\[1\]](#)

Molecular Formula: C₁₂H₁₄ClF₂NO

IUPAC Name: (2,5-difluorophenyl)-piperidin-4-ylmethanone hydrochloride[\[1\]](#)

Chemical Structure Diagram:

Caption: Chemical structure of **4-(2,5-Difluorobenzoyl)piperidine hydrochloride**.

Synthesis

The synthesis of 4-(2,5-Difluorobenzoyl)piperidine and its derivatives can be achieved through various established synthetic routes. These methods generally involve either the construction of the piperidine ring followed by the addition of the 2,5-difluorobenzoyl group, or the formation of a precursor that is subsequently cyclized.[\[1\]](#)

A common and direct method for this functionalization is the Friedel-Crafts acylation reaction. In this approach, a protected piperidine derivative is acylated using 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.[\[1\]](#)

Another classical route utilizes 4-piperidone as a key intermediate. 4-Piperidones are often synthesized through methods like the Dieckmann condensation of diesters, which are formed from the addition of a primary amine to two equivalents of an alkyl acrylate.[\[1\]](#)

Applications in Neurological Drug Discovery

4-(2,5-Difluorobenzoyl)piperidine hydrochloride serves as a valuable building block in medicinal chemistry, particularly for the development of neurologically active agents.[\[1\]](#) Researchers utilize this compound to create molecules that interact with key neurological pathways, such as those involving serotonin and dopamine receptors. This exploration aids in the discovery of potential treatments for psychiatric and mood disorders.[\[1\]](#)

The difluorobenzoyl substitution pattern significantly influences the molecule's physicochemical properties and, consequently, its biological activity. The presence of fluorine atoms can alter the electron distribution within the aromatic ring, which can impact how the molecule binds to its biological target.^[1]

A Note on a Closely Related Isomer: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

It is crucial to distinguish **4-(2,5-Difluorobenzoyl)piperidine hydrochloride** from its isomer, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. The latter is more extensively documented in scientific literature and is a known intermediate in the synthesis of several antipsychotic drugs, including Risperidone and Iloperidone.^{[2][3][4]}

Key details for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride:

- CAS Number: 106266-04-0^{[2][3][5]}
- Molecular Formula: C₁₂H₁₄ClF₂NO^{[2][3]}
- Synonyms: (2,4-Difluorophenyl)-4-piperidinyl-methanone Hydrochloride, Risperidone Impurity 4 HCl^{[2][6]}
- Applications: A synthetic intermediate for benzisoxazole dopamine D₂ and serotonin receptor antagonists like Iloperidone and Risperidone.

A published synthesis method for the 2,4-difluoro isomer involves refluxing the preceding ketone with a mixture of concentrated HCl and acetic acid. The resulting white residue is then triturated with hot isopropanol, filtered, washed, and dried.^[7]

Safety and Handling

As a research chemical, **4-(2,5-Difluorobenzoyl)piperidine hydrochloride** should be handled with appropriate safety precautions. It is intended for research use only and is not approved for diagnostic, therapeutic, human, or veterinary use.^[1] The safety data sheet (SDS) for the closely related 2,4-difluoro isomer indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.^[8]

Recommended safety measures include:

- Handling in a well-ventilated area.
- Wearing protective gloves, clothing, and eye/face protection.[\[8\]](#)
- Avoiding the formation of dust and aerosols.[\[8\]](#)
- Storing in a tightly closed container at room temperature.[\[1\]](#)

Conclusion

4-(2,5-Difluorobenzoyl)piperidine hydrochloride is a valuable chemical intermediate for the development of novel therapeutic agents, particularly for neurological disorders. Its benzoylpiperidine scaffold offers a metabolically stable and versatile platform for drug design. While specific data on the 2,5-difluoro isomer is somewhat limited in publicly available literature, the extensive information on the closely related 2,4-difluoro isomer provides valuable insights into the synthesis and potential applications of this class of compounds. Researchers working with this molecule should be mindful of the distinction between these isomers and adhere to strict safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2,5-Difluorobenzoyl)piperidine Hydrochloride | 95% [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0 | FD21866 [biosynth.com]
- 4. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | CAS Number 106266-04-0 [klivon.com]
- 5. 4-(2,4-Difluorobenzoyl)piperidine HCl, CasNo.106266-04-0 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 6. 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride | 106266-04-0 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [4-(2,5-Difluorobenzoyl)piperidine hydrochloride CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b579949#4-2-5-difluorobenzoyl-piperidine-hydrochloride-cas-number-and-structure\]](https://www.benchchem.com/product/b579949#4-2-5-difluorobenzoyl-piperidine-hydrochloride-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com